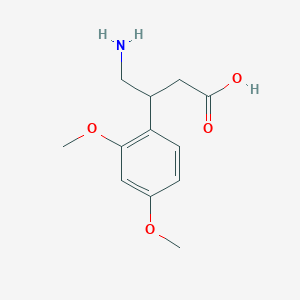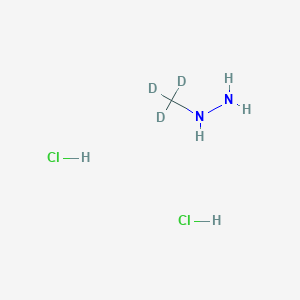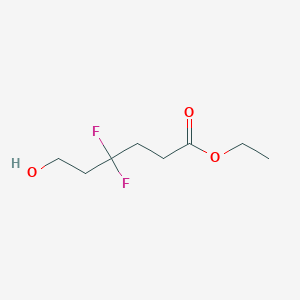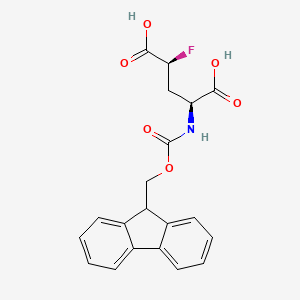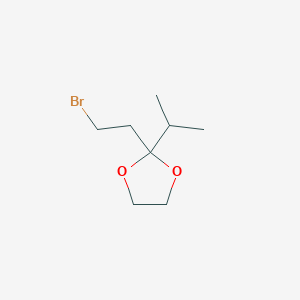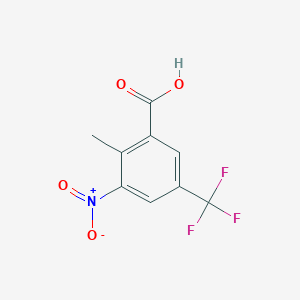![molecular formula C9H15NO2 B13512766 Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethyl-2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[211]hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photochemistry and intramolecular displacement reactions are key steps that can be adapted for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo[2.1.1]hexane ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. It acts as a cholinergic receptor antagonist, which means it can block the action of acetylcholine at cholinergic receptors . This interaction affects various molecular pathways and can lead to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Uniqueness
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl group at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-3-8-4-9(5-8,10-6-8)7(11)12-2/h10H,3-6H2,1-2H3 |
InChI Key |
GCXBACUIUJRJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(NC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)

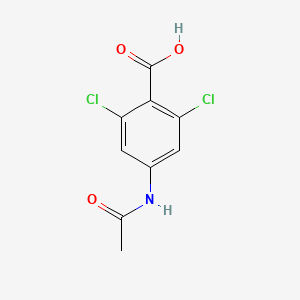
![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)


